molecular formula C16H15BrN2O B15057547 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline

2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline

Cat. No.: B15057547
M. Wt: 331.21 g/mol
InChI Key: VMROIEKJWNVDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline is a complex organic compound that features a bromine atom, a dimethylamino group, and a benzo[d]oxazole moiety

Preparation Methods

The synthesis of 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and the benzo[d]oxazole moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline include:

  • 2-Bromo-N,N-dimethyl-4-nitroaniline
  • 2-Bromo-4-methylaniline
  • N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline

These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the benzo[d]oxazole moiety in this compound makes it unique and potentially more versatile in various applications [10][10].

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

2-bromo-N,N-dimethyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C16H15BrN2O/c1-10-4-7-15-13(8-10)18-16(20-15)11-5-6-14(19(2)3)12(17)9-11/h4-9H,1-3H3

InChI Key

VMROIEKJWNVDKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)N(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.